molecular formula C18H16BrN3O2 B2943667 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide CAS No. 1286702-25-7

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2943667
CAS No.: 1286702-25-7
M. Wt: 386.249
InChI Key: WQQMFJNGKNAYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Acetamide formation: The final step involves the reaction of the oxadiazole derivative with 2-phenylethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:

    Continuous flow synthesis: This technique allows for better control over reaction conditions and can improve the efficiency of the synthesis.

    Catalysis: The use of catalysts can enhance reaction rates and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic substitution: Reagents like sulfuric acid or nitric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and the phenylethyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide
  • 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide
  • 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide

Uniqueness

The uniqueness of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide lies in the presence of the bromine atom on the phenyl ring, which can significantly influence its biological activity and chemical reactivity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-15-8-4-7-14(11-15)18-22-21-17(24-18)12-16(23)20-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQMFJNGKNAYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.